molecular formula C9H12N2O B1275998 2,4-Dimethylbenzohydrazide CAS No. 85304-03-6

2,4-Dimethylbenzohydrazide

Cat. No. B1275998
CAS RN: 85304-03-6
M. Wt: 164.2 g/mol
InChI Key: NGKSZOHPTXLODW-UHFFFAOYSA-N
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Description

“2,4-Dimethylbenzohydrazide” is a chemical compound with the CAS Number: 85304-03-6 . It has a molecular weight of 164.21 . The compound is solid in physical form and has a melting point of 120-122 °C . It is stored at a temperature of 4°C and should be protected from light .


Synthesis Analysis

The synthesis of 2,4-Dimethylbenzohydrazide involves condensation reactions of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes . The progress of the reaction is monitored by TLC . After the completion of the reaction, the solvent is evaporated by vacuum .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethylbenzohydrazide is C9H12N2O . The compound contains a total of 43 bonds, including 23 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

The 2,4-dimethylbenzohydrazones were synthesized by refluxing in methanol for 3 hours each pure 2,4-dimethylbenzohydrazide (2 mmol) and various aryl aldehydes (2 mmol) in the presence of a catalytical amount of acetic acid .


Physical And Chemical Properties Analysis

The compound is solid in physical form and has a melting point of 120-122 °C . It is stored at a temperature of 4°C and should be protected from light .

Scientific Research Applications

Antioxidant Activity

2,4-Dimethylbenzohydrazide derivatives, known as 2,4-dimethylbenzoylhydrazones, have been synthesized and evaluated for their antioxidant properties. These compounds exhibit varying degrees of scavenging activity toward DPPH radicals, with IC50 values ranging from 25.6–190 µM, indicating their potential as antioxidants .

Biological Activity

The hydrazone group present in 2,4-Dimethylbenzohydrazide derivatives is known for its biological activity. These compounds have been studied for their potential as anti-cancer, antitumor, antibacterial, antimicrobial agents, and more. Their simple synthetic routes and active pharmacophore group make them suitable for various biochemical applications .

Crystal Structure Analysis

The crystal structures of certain 2,4-Dimethylbenzohydrazide derivatives have been determined using single-crystal X-ray diffraction. This information is crucial for understanding the molecular geometry and potential interactions of these compounds, which is valuable in material science and medicinal chemistry .

Environmental Applications

While specific environmental applications of 2,4-Dimethylbenzohydrazide are not directly mentioned in the available literature, its derivatives’ antioxidant properties suggest they could be used to mitigate oxidative stress in environmental systems. Further research could explore their role in environmental remediation and protection .

Material Science

The synthesis and characterization of 2,4-Dimethylbenzohydrazide derivatives contribute to material science, particularly in the development of new compounds with unique physical and chemical properties. Their potential applications could range from novel materials for industrial use to components in electronic devices .

Biochemical Research

In biochemistry, 2,4-Dimethylbenzohydrazide derivatives could be used to study the interactions between small molecules and biological macromolecules. Their potential as radical scavengers also opens up avenues for research into oxidative stress-related diseases and the development of new therapeutic agents .

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,4-Dimethylbenzohydrazide primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. They are implicated in aging and a variety of diseases.

Mode of Action

2,4-Dimethylbenzohydrazide interacts with free radicals through a process known as scavenging . In this process, the compound neutralizes the free radicals, preventing them from causing cellular damage. It has shown varying degrees of scavenging activity towards DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical and superoxide anion .

Biochemical Pathways

By neutralizing free radicals, 2,4-Dimethylbenzohydrazide can help maintain the integrity of cells and DNA, potentially influencing pathways related to cell growth, inflammation, and immune response .

Result of Action

The primary result of 2,4-Dimethylbenzohydrazide’s action is the reduction of oxidative stress in the body. By scavenging free radicals, the compound can prevent cellular damage, potentially reducing the risk of diseases associated with oxidative stress .

properties

IUPAC Name

2,4-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKSZOHPTXLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406617
Record name 2,4-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzohydrazide

CAS RN

85304-03-6
Record name 2,4-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dimethylbenzohydrazide
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Synthesis routes and methods

Procedure details

To a solution of methyl 2,4-dimethylbenzoate (2 g, 12.2 mmol) in MeOH (10 mL) was added anhydrous hydrazine (1.95 mL, 61 mmol) and the mixture was heated under reflux for 40 hours. Then the mixture was evaporated and dried under vacuum to give 2,4-dimethylbenzohydrazide as a white solid (2 g, 100%; MS (M+H, 165).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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